K-80003

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

K-80003 hemmt die Akt-Aktivierung durch All-trans-Retinsäure. Während detaillierte Informationen zu spezifischen Reaktionen und Reagenzien rar sind, macht seine hohe Affinität zu RXRα und das Fehlen einer COX-inhibitorischen Aktivität es zu einer vielversprechenden Verbindung für weitere Untersuchungen .

Wissenschaftliche Forschungsanwendungen

Oncology

K-80003 has shown promise in treating various cancers due to its ability to inhibit tRXRα. Notably:

- Colorectal Cancer : Tarrex Biopharma has initiated Phase 1 clinical trials at the Dana Farber Cancer Center for this compound in patients with colorectal cancer. The drug's mechanism of locking tRXRα into an inactive form demonstrates potential for broad therapeutic applications across multiple cancer types, including breast and liver cancers .

- Molecular Interactions : Research indicates that this compound alters the conformation of tRXRα, preventing it from stimulating PI3K and thereby inhibiting tumor growth. This specificity for cancer cells is attributed to the unique expression of tRXRα in tumors compared to normal tissues .

Rheumatology

Recent studies have also explored this compound's effects on osteoarthritis (OA):

- Osteoarthritis Treatment : In animal models, this compound has been shown to prevent degeneration of articular cartilage and reduce synovial inflammation associated with OA. It inhibits pro-inflammatory cytokines and enzymes like MMP13 and ADAMTS-4, which are implicated in cartilage breakdown .

- Pain Management : The compound has demonstrated analgesic properties in OA models by increasing pain thresholds over time, suggesting its potential as a treatment for osteoarthritic pain .

Table 1: Summary of Key Studies on this compound

Wirkmechanismus

K-80003 exerts its effects by inhibiting tRXRα-dependent Akt activation. The molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Während spezifische ähnliche Verbindungen nicht aufgeführt sind, liegt die Einzigartigkeit von K-80003 in seiner selektiven Hemmung von Akt über den RXRα-Signalweg.

Biologische Aktivität

K-80003, also known as a retinoid X receptor alpha (RXRα) inhibitor, is a small molecule with significant implications in various biological processes, particularly in cancer research and cell signaling pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound has the empirical formula and is characterized as a yellow solid with a purity of ≥95% by HPLC. It is primarily utilized in cell signaling applications, particularly targeting RXRα, a crucial component in various signaling pathways involved in cell growth and differentiation .

This compound functions primarily as an RXRα inhibitor. Its biological activity is linked to the modulation of several key signaling pathways:

- NF-κB Pathway : this compound has been shown to reduce NF-κB activity in rat primary chondrocytes, which plays a role in inflammatory responses and cancer progression .

- PI3K/Akt Pathway : Research indicates that this compound can inhibit the PI3K/Akt pathway, which is often aberrantly activated in cancer cells, contributing to drug resistance .

1. Pancreatic Cancer Sensitization

A notable study investigated the combination of this compound with nab-paclitaxel and gemcitabine in overcoming chemotherapy resistance in pancreatic ductal adenocarcinoma. The study found that this compound promoted sensitization in 50% of AG-resistant cases by targeting the PI3K/Akt pathway. RNA sequencing identified cFAM124A as a novel biomarker that enhances the expression and activity of cathepsin L, leading to the pathological activation of RXRα .

2. Colorectal Tumorigenesis

Another study demonstrated that this compound effectively inhibits tRXRα-mediated IL-6-STAT3 signaling during colorectal tumorigenesis. The findings suggested that this compound suppresses tumor growth by inhibiting inflammatory pathways associated with cancer progression .

3. Chondrocyte Activity

In rat models, this compound was shown to reduce inflammatory markers by inhibiting NF-κB activation. This suggests potential therapeutic applications for joint diseases where inflammation plays a critical role .

Data Summary Table

Eigenschaften

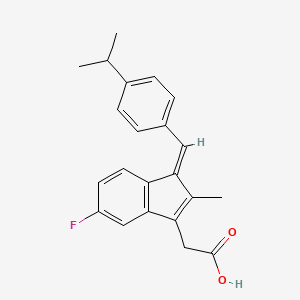

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXBVGNDRYQVJO-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292821-90-9 | |

| Record name | K-80003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-80003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7931G4PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.